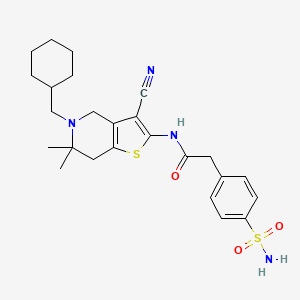

Nitd-688

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2407227-31-8 |

|---|---|

Molecular Formula |

C25H32N4O3S2 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C25H32N4O3S2/c1-25(2)13-22-21(16-29(25)15-18-6-4-3-5-7-18)20(14-26)24(33-22)28-23(30)12-17-8-10-19(11-9-17)34(27,31)32/h8-11,18H,3-7,12-13,15-16H2,1-2H3,(H,28,30)(H2,27,31,32) |

InChI Key |

CIWCVIPQAHRJNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CN1CC3CCCCC3)C(=C(S2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)N)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of NITD-688: A Technical Guide to a Pan-Serotype Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, poses a significant global health threat with four circulating serotypes (DENV-1, -2, -3, and -4). The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for potent drug candidates. NITD-688 has emerged as a promising pan-serotype DENV inhibitor, currently advancing through clinical trials. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interaction with the viral non-structural protein 4B (NS4B) and the subsequent disruption of the viral replication complex. This document is intended to serve as a comprehensive resource for researchers in the field of virology and drug development.

Core Mechanism of Action: Targeting the DENV NS4B-NS3 Interaction

This compound exerts its antiviral activity by directly targeting the DENV non-structural protein 4B (NS4B). NS4B is a small, hydrophobic, multi-pass transmembrane protein that is a critical component of the viral replication complex (RC). The primary mechanism of action of this compound involves the disruption of the essential interaction between NS4B and another non-structural protein, NS3. The NS3 protein possesses both serine protease and NTPase/RNA helicase activities, which are vital for viral polyprotein processing and RNA replication, respectively.

By binding to NS4B, this compound allosterically inhibits the NS4B-NS3 interaction, which is crucial for the proper functioning of the replication complex. This disruption prevents the efficient replication of the viral genome, ultimately leading to a potent antiviral effect across all four DENV serotypes.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of action of this compound.

In-Depth Technical Guide: The Molecular Target of NITD-688

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NITD-688, a promising pan-serotype inhibitor of the Dengue virus (DENV). The information presented is curated from publicly available research to support ongoing drug discovery and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of the Dengue virus. Its direct molecular target has been identified as the viral nonstructural protein 4B (NS4B) . By binding to NS4B, this compound allosterically inhibits the crucial interaction between NS4B and another viral nonstructural protein, NS3. This disruption of the NS4B-NS3 complex is a key event that leads to the inhibition of viral RNA replication, ultimately suppressing the propagation of the virus. This compound has demonstrated efficacy against all four serotypes of the Dengue virus in preclinical studies.

Molecular Target: Dengue Virus NS4B

The primary molecular target of this compound is the Dengue virus nonstructural protein 4B (NS4B).[1] NS4B is a small, hydrophobic, transmembrane protein that is a critical component of the viral replication complex. It is localized to the endoplasmic reticulum membrane of infected host cells and plays a multifactorial role in the viral life cycle, including:

-

Scaffolding the Replication Complex: NS4B is essential for the proper assembly and function of the viral replication machinery.

-

Modulating Host Immune Response: NS4B has been shown to antagonize the host's innate immune response, particularly the interferon signaling pathway.

-

Interaction with other Viral Proteins: NS4B interacts with several other DENV nonstructural proteins, including NS3, to facilitate viral replication.

Mechanism of Action

This compound exerts its antiviral effect by specifically disrupting the interaction between DENV NS4B and the viral helicase and protease, NS3.[2][3][4][5][6][7] This mechanism can be broken down into the following key steps:

-

Direct Binding to NS4B: this compound directly binds to a specific site on the NS4B protein.[2][3][4][5][6][7]

-

Allosteric Inhibition of NS4B-NS3 Interaction: The binding of this compound to NS4B induces a conformational change in NS4B that prevents its interaction with NS3. This is a critical step as the NS4B-NS3 interaction is essential for efficient viral RNA replication.

-

Disruption of the Viral Replication Complex: By inhibiting the formation of the NS4B-NS3 complex, this compound disrupts the architecture and function of the viral replication machinery.

-

Inhibition of Viral RNA Synthesis: The ultimate consequence of this disruption is the potent inhibition of viral RNA synthesis, leading to a reduction in viral load.

Notably, this compound has been shown to not only prevent the formation of new NS4B-NS3 complexes but also to disrupt pre-existing ones.[3][4][5][6][7]

Signaling Pathway Diagram

Caption: DENV NS4B-NS3 interaction and its inhibition by this compound.

Quantitative Data

The following tables summarize the reported quantitative data for the binding affinity and antiviral potency of this compound.

Table 1: Binding Affinity of this compound to DENV NS4B

| DENV Serotype | Binding Affinity (Kd, nM) |

| DENV-1 | 437 |

| DENV-2 | 84 |

| DENV-3 | ~84 |

| DENV-4 | Not explicitly stated, but ranked lower than DENV-2 and DENV-3 |

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.[2]

Table 2: In Vitro Antiviral Activity of this compound

| DENV Serotype | EC50 (nM) | Cell Line |

| DENV-1 | 38 | Not specified in snippet |

| DENV-2 | 8 | Not specified in snippet |

| DENV-3 | Not explicitly stated, but similar to DENV-2 | Not specified in snippet |

| DENV-4 | Not explicitly stated, but less potent than DENV-2 and DENV-3 | Not specified in snippet |

| DENV-2 | 0.94 | Peripheral Blood Mononuclear Cells (PBMCs) |

EC50 values represent the concentration of the compound required to inhibit viral activity by 50%.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.

Recombinant DENV NS4B Protein Expression and Purification

A robust method for expressing and purifying recombinant DENV NS4B is crucial for in vitro binding and functional assays.

Protocol:

-

Cloning: The DNA sequence encoding the full-length DENV NS4B is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., Hexa-histidine tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Bacterial cultures are grown to an optimal density and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Membrane Fractionation: Cells are harvested and lysed. The membrane fraction containing NS4B is isolated by centrifugation.

-

Solubilization: The membrane pellet is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM).

-

Affinity Chromatography: The solubilized protein is purified using Ni-NTA affinity chromatography to capture the His-tagged NS4B.

-

Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous preparation of recombinant NS4B.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Generalized Protocol for this compound and NS4B:

-

Sample Preparation:

-

Recombinant DENV NS4B is dialyzed extensively against the desired ITC buffer.

-

This compound is dissolved in the same final dialysis buffer to the desired concentration. It is critical to match the buffer composition of the protein and ligand solutions to minimize heats of dilution.

-

-

ITC Instrument Setup:

-

The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated with the ITC buffer.

-

The sample cell is loaded with the NS4B protein solution (typically in the low µM range).

-

The injection syringe is loaded with the this compound solution (typically 10-20 fold higher concentration than the protein).

-

-

Titration:

-

A series of small injections of the this compound solution are made into the NS4B solution in the sample cell at a constant temperature.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of this compound to NS4B.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. This method was employed to demonstrate that this compound disrupts the interaction between NS4B and NS3.

Protocol:

-

Cell Culture and Transfection:

-

HEK 293T cells are cultured to an appropriate confluency.

-

Cells are co-transfected with plasmids expressing tagged versions of DENV NS4B (e.g., Flag-tagged) and NS3 (e.g., HA-tagged).

-

-

Compound Treatment:

-

At a specified time post-transfection, cells are treated with either this compound or a vehicle control (e.g., DMSO) for a defined period.

-

-

Cell Lysis:

-

Cells are washed with cold PBS and lysed in a suitable Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, a mild detergent like DDM, and protease inhibitors).

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads.

-

An antibody targeting the tag on NS4B (e.g., anti-Flag antibody) is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G beads are added to pull down the antibody-antigen complex.

-

-

Washing and Elution:

-

The beads are washed several times with Co-IP buffer to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against the tags on both NS4B (anti-Flag) and NS3 (anti-HA) to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of co-precipitated NS3 in the this compound treated sample indicates disruption of the NS4B-NS3 interaction.

-

Co-Immunoprecipitation Workflow Diagram

Caption: Workflow for Co-immunoprecipitation to assess NS4B-NS3 interaction.

Cell-Based Antiviral Assay (EC50 Determination)

Cell-based assays are essential for determining the antiviral potency of a compound in a biologically relevant system.

Protocol:

-

Cell Seeding: A suitable cell line (e.g., Huh-7 or A549) is seeded into 96-well plates and incubated overnight.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Infection and Treatment:

-

The cell culture medium is removed.

-

Cells are infected with a specific serotype of DENV at a defined multiplicity of infection (MOI).

-

The diluted this compound is added to the infected cells. A vehicle control (DMSO) is also included.

-

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:

-

Plaque Assay: To quantify infectious virus particles.

-

RT-qPCR: To measure viral RNA levels.

-

Immunofluorescence: To detect viral protein expression.

-

Reporter Virus: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.

-

-

Data Analysis:

-

The percentage of viral inhibition is calculated for each compound concentration relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.

-

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for Dengue fever. Its well-defined molecular target, the DENV NS4B protein, and its specific mechanism of action, the disruption of the NS4B-NS3 interaction, provide a strong rationale for its clinical development. The quantitative data on its binding affinity and antiviral potency underscore its potential as a pan-serotype inhibitor. The experimental protocols detailed in this guide offer a framework for researchers to further investigate this compound and to discover and characterize novel inhibitors targeting the DENV replication complex.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

In-Depth Technical Guide: Probing the NITD-688 Interaction with DENV NS4B Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of NITD-688, a potent pan-serotype Dengue virus (DENV) inhibitor, with its molecular target, the nonstructural protein 4B (NS4B). This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of this compound to DENV NS4B

This compound exhibits a direct and high-affinity interaction with the NS4B protein across all four DENV serotypes. The binding affinity has been quantified using Isothermal Titration Calorimetry (ITC), revealing nanomolar affinities. The affinity varies slightly among the serotypes, with the strongest binding observed for DENV-2 and DENV-3.

| DENV Serotype | Binding Affinity (Kd, nM) | Reference |

| DENV-1 | 437 | |

| DENV-2 | 84 | |

| DENV-3 | 84 | |

| DENV-4 | 437 |

Table 1: Summary of this compound binding affinities to DENV NS4B from all four serotypes as determined by Isothermal Titration Calorimetry (ITC).

Mutations in the NS4B protein have been shown to confer resistance to this compound by reducing its binding affinity. Specifically, mutations at positions T195, T215, and A222 in DENV-2 NS4B have been identified in resistant viruses. ITC analysis of these mutant proteins confirms a reduction or complete loss of binding to this compound.

Mechanism of Action: Disruption of the NS4B-NS3 Interaction

This compound exerts its antiviral effect by specifically disrupting the crucial interaction between the DENV nonstructural proteins NS4B and NS3. This interaction is essential for the formation of the viral replication complex. This compound binds to a cytosolic loop within NS4B, which in turn blocks the binding of the NS3 protein. This disruption inhibits the formation of new NS4B/NS3 complexes and can also disrupt pre-existing ones, ultimately halting viral replication.

Figure 1: Mechanism of this compound action on the DENV replication complex.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (NS4B protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Protein Preparation: Recombinant DENV NS4B protein (full-length or specific domains) from each of the four serotypes is expressed and purified. The protein concentration is accurately determined.

-

Ligand Preparation: this compound is dissolved in a buffer identical to the protein's buffer to minimize heat of dilution effects.

-

ITC Experiment:

-

The purified NS4B protein is loaded into the sample cell of the ITC instrument.

-

This compound solution is loaded into the injection syringe.

-

A series of small, sequential injections of this compound are made into the sample cell containing the NS4B protein.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The raw ITC data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to NS4B. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Figure 2: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in vitro and in cells. This technique was employed to demonstrate that this compound disrupts the interaction between NS4B and NS3.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured and co-transfected with plasmids expressing tagged versions of DENV NS4B and NS3.

-

Treatment with Inhibitor: A subset of the transfected cells is treated with this compound at a specified concentration and for a defined period. A control group is treated with a vehicle (e.g., DMSO).

-

Cell Lysis: Cells are harvested and lysed to release the protein complexes.

-

Immunoprecipitation: An antibody specific to the tag on NS4B is added to the cell lysates and incubated to form an antibody-protein complex. This complex is then captured using protein A/G beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the

Methodological & Application

Measuring the Binding of Antiviral Compound Nitd-688 to Dengue Virus NS4B Protein Using Isothermal Titration Calorimetry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitd-688 is a promising pan-serotype inhibitor of the Dengue virus (DENV), currently undergoing clinical trials.[1] Its mechanism of action involves direct binding to the viral nonstructural protein 4B (NS4B).[1][2] This binding event disrupts the crucial interaction between NS4B and another viral protein, NS3, which is essential for the formation of the viral replication complex, thereby inhibiting viral replication.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions in solution.[4] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K"d"), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single experiment.[5] This application note provides a detailed protocol for measuring the binding of this compound to DENV NS4B using ITC, based on the methodology described by Wang, Xie, et al. (2024) in their seminal PNAS paper.[2][6]

Principle of the Assay

Isothermal Titration Calorimetry measures the heat change that occurs when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (DENV NS4B). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As this compound is injected into the sample cell containing NS4B, the heat of binding is detected as a temperature difference between the sample and reference cells. A feedback system applies power to maintain a zero temperature difference, and this power is recorded. The resulting data is a series of heat spikes corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Data Presentation

The binding of this compound to the NS4B protein from all four DENV serotypes has been characterized, and the thermodynamic parameters are summarized in the table below. The data shows that this compound binds to all four serotypes with nanomolar affinity.

| DENV Serotype | Binding Affinity (K"d") (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |

| DENV-1 | 437 | ~1 | - | - |

| DENV-2 | 84 | ~1 | - | - |

| DENV-3 | 87 | ~1 | - | - |

| DENV-4 | 165 | ~1 | - | - |

| (Note: Specific values for enthalpy and entropy were not explicitly provided in the source material and are therefore denoted as "-") |

Mandatory Visualizations

Here are the diagrams illustrating the experimental workflow and the signaling pathway.

Caption: Workflow for measuring this compound and NS4B binding using ITC.

Caption: this compound inhibits DENV by disrupting the NS4B-NS3 interaction.

Experimental Protocols

1. Recombinant DENV NS4B Protein Preparation

-

Expression: The full-length NS4B gene from each DENV serotype with an N-terminal hexahistidine tag is cloned into an expression vector and transformed into E. coli (e.g., BL21(DE3) strain). Protein expression is induced with IPTG at a low temperature (e.g., 16°C) overnight.

-

Purification: Cells are harvested and lysed. The recombinant NS4B protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Reconstitution: As NS4B is a transmembrane protein, it needs to be reconstituted in detergent micelles for solubility and stability. A common detergent used is n-Dodecyl-β-D-maltoside (DDM). The purified protein is incubated with DDM, followed by size-exclusion chromatography to obtain a homogenous preparation of NS4B in micelles.

2. This compound and Buffer Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

ITC Buffer: A typical ITC buffer for this experiment is 20 mM HEPES, 150 mM NaCl, and 0.05% DDM, at a pH of 7.5.

-

Working Solutions:

-

NS4B Solution (in the cell): Dilute the purified and reconstituted NS4B protein to a final concentration of approximately 5-10 µM in the ITC buffer.

-

This compound Solution (in the syringe): Dilute the this compound stock solution to a final concentration of approximately 50-100 µM in the ITC buffer. It is critical that the final concentration of DMSO is identical in both the NS4B and this compound solutions to minimize heats of dilution.

-

3. Isothermal Titration Calorimetry (ITC) Experiment

-

Instrument: A MicroCal PEAQ-ITC, or a similar instrument, is suitable for this experiment.

-

Setup:

-

Thoroughly clean the sample cell and the titration syringe with the ITC buffer.

-

Load the NS4B solution into the sample cell (typically ~200-300 µL).

-

Load the this compound solution into the titration syringe (typically ~40-50 µL).

-

Place the loaded cell and syringe into the ITC instrument.

-

-

Experimental Parameters:

-

Temperature: 25°C

-

Stirring Speed: 750 rpm

-

Initial Delay: 60 s

-

Number of Injections: 19

-

Injection Volume: 2 µL (for injections 2-19), with a smaller initial injection (e.g., 0.4 µL) to be discarded during analysis.

-

Spacing between Injections: 150 s

-

-

Control Experiment: To account for the heat of dilution of this compound into the buffer, perform a control titration by injecting the this compound solution into the ITC buffer alone (without NS4B).

4. Data Analysis

-

Subtract the heat of dilution (from the control experiment) from the raw titration data of the this compound into NS4B experiment.

-

Integrate the heat signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to NS4B.

-

Fit the resulting binding isotherm to a one-site binding model using the analysis software provided with the ITC instrument (e.g., MicroCal PEAQ-ITC Analysis Software).

-

The fitting will yield the thermodynamic parameters: binding affinity (K"d"), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K"a"), where K"a" = 1/K"d".

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for characterizing the binding of small molecule inhibitors like this compound to their protein targets. The detailed protocol and data presented here provide a comprehensive guide for researchers aiming to study similar interactions, facilitating drug discovery and development efforts against Dengue virus and other pathogens. The ability of ITC to provide a complete thermodynamic profile offers deep insights into the molecular forces driving the binding event, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for NITD-688 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NITD-688, a potent pan-serotype inhibitor of the Dengue virus (DENV), in in vitro research settings.

Introduction

This compound is a preclinical candidate compound that has demonstrated strong antiviral activity against all four serotypes of the Dengue virus.[1][2][3] Its mechanism of action involves the inhibition of the viral nonstructural protein 4B (NS4B).[1][3] Specifically, this compound binds directly to NS4B and disrupts its critical interaction with the nonstructural protein 3 (NS3), a process essential for viral replication.[4][5][6][7][8][9] This targeted action makes this compound a valuable tool for studying DENV replication and for the development of potential antiviral therapeutics.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H32N4O3S2 | [3][10] |

| Molecular Weight | 500.68 g/mol | [3][10] |

| Appearance | White to off-white solid | [10] |

| Solubility | 100 mg/mL (199.73 mM) in DMSO (with warming) | [10] |

Preparation of this compound for In Vitro Experiments

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Protocol for Reconstitution of this compound

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 100 mg/mL (199.73 mM).

-

Solubilization: To facilitate dissolution, gently warm the solution to 60°C and use an ultrasonic bath.[10] Vortex the solution intermittently until the powder is completely dissolved.

-

Sterilization: As this compound solutions are typically used in cell culture, sterile filtration of the stock solution through a 0.22 µm syringe filter is recommended.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]

In Vitro Antiviral Activity

This compound exhibits potent antiviral activity against all four DENV serotypes in cell-based assays. The half-maximal effective concentration (EC50) values are typically in the nanomolar range.

| DENV Serotype | EC50 Value (nM) | Reference |

| DENV-1 | 38 | [10] |

| DENV-2 | 8 | [10] |

| DENV-3 | (not specified) | |

| DENV-4 | (not specified) | |

| DENV-2 (in PBMCs) | 0.94 | [10] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the disruption of the DENV replication complex. It achieves this by directly binding to the viral nonstructural protein NS4B, which in turn prevents the interaction between NS4B and NS3.[4][5][6][7][8][9] This inhibition of the NS4B-NS3 complex formation is a critical step in halting viral replication.

Caption: Mechanism of action of this compound in inhibiting Dengue virus replication.

Experimental Workflow for In Vitro Antiviral Assay

The following diagram outlines a general workflow for assessing the antiviral efficacy of this compound in a cell-based assay.

Caption: General workflow for an in vitro antiviral activity assay of this compound.

Conclusion

This compound is a valuable research tool for investigating the replication of the Dengue virus. Proper handling, storage, and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro experiments. The provided protocols and information serve as a guide for researchers utilizing this compound in their studies.

References

- 1. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. medkoo.com [medkoo.com]

- 4. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: High-Content Imaging Analysis of DENV Replication with NITD-688

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat with no effective antiviral therapies currently available.[1][2] The development of potent and specific antiviral agents is a critical area of research. High-content imaging (HCI) offers a powerful platform for the discovery and characterization of such agents by enabling simultaneous, multiparametric analysis of viral infection and compound cytotoxicity in a cell-based format.[3][4]

This document provides detailed protocols and data concerning the analysis of NITD-688, a potent, orally active, and pan-serotype Dengue virus inhibitor, using high-content imaging assays.[5][6] this compound is a promising drug candidate that has advanced to Phase II clinical trials.[1][5]

Mechanism of Action of this compound

This compound functions by directly targeting the DENV nonstructural protein 4B (NS4B).[5][7] NS4B is an integral membrane protein that plays a crucial role in the formation of the viral replication complex.[5] Specifically, this compound binds to NS4B and disrupts its critical interaction with the viral nonstructural protein 3 (NS3).[1] This disruption prevents the formation of new NS4B/NS3 complexes and can also dismantle pre-existing ones, ultimately inhibiting viral RNA replication.[1][5][8] This targeted mechanism of action is highly specific, as this compound does not significantly affect the interaction of NS4B with other viral or host proteins.[1][5]

Quantitative Data Summary

High-content imaging and biophysical assays have provided key quantitative data on the efficacy and binding characteristics of this compound.

Table 1: Binding Affinity of this compound to DENV NS4B Protein

The direct binding of this compound to recombinant NS4B protein from all four DENV serotypes was measured using isothermal titration calorimetry (ITC). The binding affinity (Kd) correlates with the compound's antiviral potency in cellular assays.[8][9]

| DENV Serotype | Binding Affinity (Kd) in nM |

| DENV-1 | 437 |

| DENV-2 | 84 |

| DENV-3 | ~84 |

| DENV-4 | > DENV-1, < DENV-2/3 |

| Data sourced from studies analyzing this compound binding affinities.[8][9] |

Table 2: Antiviral Potency (EC₅₀) of this compound

The half-maximal effective concentration (EC₅₀) of this compound has been determined against all DENV serotypes using high-content imaging assays.[5][6] The emergence of resistance mutations in the NS4B protein can significantly impact the inhibitor's potency.[5]

| Virus Strain | Cell Type | EC₅₀ (nM) | Fold Change in Resistance |

| DENV (pan-serotype range) | Various | 8 - 38 | N/A |

| DENV-2 (Wild-Type) | A549 | ~0.94 - 8 | N/A |

| DENV-2 (Nanoluciferase Reporter) | Huh7 | 5.39 | N/A |

| DENV-2 with NS4B Mutation (A193V) | A549 | - | 3.0x |

| DENV-2 with NS4B Mutation (W205L) | A549 | - | 4.7x |

| DENV-2 with NS4B Mutation (T215A) | A549 | - | 31.6x |

| DENV-2 with NS4B Mutation (T195A) | A549 | - | 39.2x |

| DENV-2 with NS4B Mutation (A222V) | A549 | - | 117.4x |

| EC₅₀ values and resistance data compiled from multiple studies.[5][6][10] |

Experimental Protocols

Protocol 1: High-Content Imaging Cellular Flavivirus Immunoassay (HCI-CFI)

This protocol details a robust method for determining the EC₅₀ of antiviral compounds against DENV using automated imaging.[5][9]

Materials:

-

A549 cells (or other susceptible cell line, e.g., HEK293, Huh7)[5][11]

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin)[5]

-

DENV stock (e.g., DENV-2 NGC strain)

-

96-well clear-bottom imaging plates

-

This compound and other control compounds

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% FBS and 0.05% Tween-20 in PBS

-

Primary Antibody: Flavivirus group antigen 4G2 antibody conjugated with Alexa Fluor 488

-

Nuclear Stain: Hoechst 33342 solution

-

High-Content Imaging System (e.g., CellInsight™ CX7 High Content Analysis Platform)[5]

-

Data analysis software (e.g., GraphPad Prism)

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well imaging plate at a density of 1.4 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[5]

-

Compound Preparation: Prepare a serial dilution (e.g., 3-fold) of this compound and control compounds in the appropriate assay medium.

-

Infection and Treatment:

-

Incubation: Incubate the plate at 37°C for 48 hours.[5]

-

Cell Fixing and Staining:

-

Carefully remove the culture medium.

-

Fix the cells by adding 4% PFA and incubating for 30 minutes at room temperature.[5]

-

Wash the wells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.[5]

-

Wash with PBS.

-

Add Blocking Buffer and incubate for 1 hour at room temperature.[5]

-

Incubate with the Alexa Fluor 488-conjugated 4G2 primary antibody to stain for the DENV envelope (E) protein.[5]

-

Wash with PBS.

-

Counter-stain the nuclei by incubating with Hoechst 33342 solution.[5]

-

-

Image Acquisition:

-

Acquire images of the stained cells using a high-content imaging system.[5] Capture images in at least two channels: blue (for nuclei) and green (for DENV E protein).

-

-

Image Analysis:

-

Use automated image analysis software to count the total number of cells (nuclei) and the number of infected cells (green fluorescent cells) per well.

-

Calculate the percentage of infection for each well.

-

Normalize the infection rates to the DMSO-treated control wells.[5]

-

Determine the EC₅₀ value by fitting the dose-response curve using a four-parameter nonlinear regression model.[5]

-

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-based flavivirus infection (CFI) assay for the evaluation of dengue antiviral candidates using high-content imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound this compound | bioRxiv [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining NITD-688 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-688 is a potent, pan-serotype inhibitor of the Dengue virus (DENV) currently in clinical development.[1][2][3][4] Its mechanism of action involves binding to the viral nonstructural protein 4B (NS4B) and disrupting its critical interaction with the nonstructural protein 3 (NS3), which is essential for viral replication.[1][2][3] As with any therapeutic candidate, evaluating its cytotoxic potential is a crucial step in preclinical development to ensure a favorable safety profile. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in relevant cell lines using common and robust cell viability assays.

Mechanism of Action of this compound

This compound directly targets the DENV NS4B protein.[1][2] This binding event sterically hinders the interaction between NS4B and the NS3 protease-helicase, a key component of the viral replication complex. By disrupting the NS4B-NS3 complex, this compound effectively inhibits viral RNA replication.[1][2][3]

Caption: Mechanism of this compound action.

Recommended Cell Lines

The choice of cell line for cytotoxicity testing should ideally be relevant to DENV infection and the intended therapeutic application. Commonly used cell lines for DENV studies include:

-

Vero E6 (African green monkey kidney): Highly permissive to DENV infection and widely used in antiviral assays.

-

Huh-7 (Human hepatoma): A human liver cell line, relevant as the liver is a primary target of DENV.

-

A549 (Human lung carcinoma): While a lung cell line, it is also used for DENV studies.

-

Primary human cells: For more physiologically relevant data, primary cells such as human umbilical vein endothelial cells (HUVECs) or peripheral blood mononuclear cells (PBMCs) can be used, though they are more challenging to culture.

Experimental Workflow for Cytotoxicity Assessment

A general workflow for assessing the cytotoxicity of this compound is outlined below. This involves exposing cultured cells to a range of this compound concentrations and then measuring cell viability using one of the detailed assay protocols.

Caption: General workflow for cytotoxicity testing.

Cell Viability Assays

Several assays can be employed to measure cell viability. The choice of assay depends on the experimental goals, available equipment, and the specific cell type. It is recommended to use at least two different assays based on distinct principles to confirm the results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[9][10][11] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

-

Incubation: Incubate the plate for the desired exposure time.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][13]

-

Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[10][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][13]

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

-

Luminescence Measurement: Record the luminescence using a plate luminometer.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

-

Absorbance Measurement: Add the stop solution provided in the kit to each well.[16] Measure the absorbance at 490 nm using a microplate reader.[15][17]

Data Analysis and Presentation

For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary Tables

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |

| Vero E6 | MTT | 48 | Example Value |

| Vero E6 | CellTiter-Glo | 48 | Example Value |

| Huh-7 | MTT | 48 | Example Value |

| Huh-7 | CellTiter-Glo | 48 | Example Value |

| A549 | MTT | 48 | Example Value |

| A549 | CellTiter-Glo | 48 | Example Value |

Note: The CC50 values are examples and need to be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. Consistent and reproducible data generated from these assays are essential for the preclinical safety assessment of this promising antiviral candidate. It is crucial to perform these experiments with appropriate controls and to confirm findings using multiple assay formats.

References

- 1. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. ch.promega.com [ch.promega.com]

- 11. promega.com [promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. promega.com [promega.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. LDH Cytotoxicity Assay [bio-protocol.org]

- 16. cellbiologics.com [cellbiologics.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Interaction of NITD-688 with Dengue Virus NS4B Protein using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) poses a significant global health threat with limited therapeutic options. The viral nonstructural protein 4B (NS4B) is a crucial component of the viral replication complex and represents a promising target for antiviral drug development. NITD-688 is a potent, pan-serotype DENV inhibitor currently in clinical trials that functions by directly binding to NS4B.[1][2][3][4][5] This interaction disrupts the essential association between NS4B and another viral protein, NS3, thereby inhibiting viral replication.[1][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in confirming the direct binding of this compound to NS4B and in elucidating the molecular mechanism of this inhibition.[3][8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to study the this compound and NS4B interaction.

Data Presentation: Quantitative Analysis of this compound Interaction with DENV NS4B

The following tables summarize the binding affinities (Kd) and cellular potencies (EC50) of this compound against wild-type and mutant DENV NS4B.

Table 1: Binding Affinity of this compound to DENV NS4B from Different Serotypes

| DENV Serotype | Binding Affinity (Kd) in nM |

| DENV-1 | 437 |

| DENV-2 | 84 |

| DENV-3 | 86 |

| DENV-4 | 161 |

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.[6][10]

Table 2: Antiviral Activity of this compound against Different DENV Serotypes

| DENV Serotype | EC50 (nM) |

| DENV-1 | 38 |

| DENV-2 | 8 |

| DENV-3 | 8 |

| DENV-4 | 38 |

EC50 values were determined in cell-based assays.[1][2][8][9]

Table 3: Impact of NS4B Resistance Mutations on this compound Binding and Efficacy (DENV-2)

| NS4B Mutation | Binding Affinity (Kd) in nM | EC50 Fold Increase |

| Wild-Type | 84 | 1 |

| A193V | 185 | 3.0 |

| W205L | 297 | 4.7 |

| T195A | 1143 | 39.2 |

| T215A | 1637 | 31.6 |

| A222V | 4000 | 117.4 |

| A193V/A222V | >5000 | 694.1 |

| T195A/A222V/S238F | >5000 | >721.7 |

Binding affinities were determined by ITC, and EC50 fold increases were measured in cell-based assays.[7]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of DENV NS4B for NMR Studies

This protocol describes the expression and purification of DENV NS4B in a form suitable for NMR analysis. As NS4B is a membrane protein, it requires solubilization in detergent micelles.

1. Gene Cloning and Expression Vector: a. Synthesize the codon-optimized gene for full-length DENV-2 NS4B (strain NGC). b. Clone the gene into a suitable bacterial expression vector (e.g., pET vector) with an N-terminal hexahistidine (His6) tag followed by a TEV protease cleavage site.

2. Protein Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Grow the cells in M9 minimal medium supplemented with 15NH4Cl and/or 13C-glucose for isotopic labeling required for NMR. c. Induce protein expression with 1 mM IPTG at an OD600 of 0.6-0.8 and continue cultivation at 18°C for 16-20 hours.

3. Cell Lysis and Membrane Fractionation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). c. Lyse the cells using a high-pressure homogenizer. d. Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris. e. Isolate the membrane fraction by ultracentrifugation of the supernatant at 150,000 x g for 1 hour.

4. Solubilization and Purification: a. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM). b. Stir for 2 hours at 4°C to solubilize membrane proteins. c. Centrifuge at 100,000 x g for 1 hour to remove insoluble material. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05% DDM). e. Wash the column extensively with wash buffer. f. Elute the His-tagged NS4B protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole, 0.05% DDM).

5. His-tag Cleavage and Final Purification: a. Dialyze the eluted protein against a buffer containing TEV protease to cleave the His-tag. b. Pass the dialyzed protein through a Ni-NTA column again to remove the cleaved tag and any uncleaved protein. c. Perform a final purification step using size-exclusion chromatography (SEC) with a column pre-equilibrated in NMR buffer (20 mM Sodium Phosphate pH 6.5, 100 mM NaCl, 0.05% DDM, 10% D2O). d. Pool the fractions containing pure, monomeric NS4B and concentrate to the desired concentration for NMR experiments (typically 0.1-0.5 mM).

Protocol 2: NMR Titration for Chemical Shift Perturbation (CSP) Analysis

This protocol outlines the use of 2D 1H-15N HSQC NMR experiments to monitor the binding of this compound to 15N-labeled NS4B.

1. Sample Preparation: a. Prepare a stock solution of 15N-labeled DENV NS4B (e.g., 100 µM) in NMR buffer. b. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a deuterated solvent compatible with the NMR buffer (e.g., DMSO-d6). Ensure the final concentration of the organic solvent in the NMR sample is low (<5%).

2. NMR Data Acquisition: a. Acquire a reference 2D 1H-15N HSQC spectrum of the apo-NS4B protein on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Add small aliquots of the this compound stock solution to the NS4B sample to achieve increasing molar ratios of ligand to protein (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1). c. After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes. d. Acquire a 2D 1H-15N HSQC spectrum at each titration point.

3. Data Analysis: a. Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky, or TopSpin). b. Overlay the series of HSQC spectra to observe changes in the chemical shifts of the backbone amide resonances of NS4B upon addition of this compound. c. For each assigned residue, calculate the weighted average chemical shift perturbation (CSP) using the following equation: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2). d. Plot the CSP values as a function of the NS4B residue number. Residues with significant CSPs are likely located in or near the this compound binding site. e. By fitting the chemical shift changes as a function of ligand concentration, the dissociation constant (Kd) of the interaction can be determined for residues in the fast exchange regime.

Visualizations

Caption: Experimental workflow for studying the NS4B-NITD-688 interaction.

Caption: Mechanism of action of this compound in inhibiting DENV replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Troubleshooting & Optimization

Technical Support Center: NITD-688 & DENV NS4B

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NITD-688 and investigating resistance mutations in the Dengue virus (DENV) non-structural protein 4B (NS4B).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, pan-serotype inhibitor of the Dengue virus that directly targets the non-structural protein 4B (NS4B).[1][2][3][4][5][6][7] It functions by binding to NS4B and disrupting its critical interaction with the viral non-structural protein 3 (NS3).[1][2][3][4][8] This disruption inhibits the formation of new NS4B/NS3 complexes and can also disrupt pre-existing ones, ultimately inhibiting viral replication.[1][2][3][4][8] The binding affinity of this compound to NS4B from all four DENV serotypes is in the nanomolar range.[1][2][3][4]

Q2: My DENV cultures are showing resistance to this compound. What are the known resistance mutations?

A2: Resistance to this compound is primarily associated with specific amino acid substitutions in the NS4B protein.[1][4][9][10] Common mutations that have been identified through in vitro resistance selection studies include:

These mutations have been shown to reduce the binding of this compound to the NS4B protein.[1][2][3][4]

Q3: How significant is the resistance conferred by these NS4B mutations?

A3: The level of resistance, measured as a fold-change in the half-maximal effective concentration (EC50), can be substantial. Viruses with single mutations can exhibit significant increases in EC50 values, and double or triple mutants can show even higher levels of resistance, with some variants displaying over a 700-fold increase in EC50 compared to the wild-type virus.[4][12]

Troubleshooting Guides

Problem: I am not observing the expected potency of this compound in my DENV replicon assay.

Possible Causes & Solutions:

-

Pre-existing Resistance Mutations: The DENV strain used in your replicon system may harbor pre-existing polymorphisms at the this compound binding site in NS4B.

-

Troubleshooting Step: Sequence the NS4B region of your DENV replicon to check for known resistance mutations (see FAQ 2). Compare your sequence to reference strains known to be sensitive to this compound.

-

-

Assay Conditions: The potency of antiviral compounds can be influenced by assay parameters.

-

Troubleshooting Step: Ensure that the cell type, cell density, and incubation times are consistent with established protocols for DENV replicon assays. Verify the final concentration of DMSO, as it can affect viral replication at higher concentrations.

-

-

Compound Integrity: this compound may have degraded due to improper storage or handling.

-

Troubleshooting Step: Use a fresh aliquot of this compound. Ensure the compound is stored under the recommended conditions (e.g., -20°C for powder, -80°C for stock solutions in solvent).[6]

-

Problem: I am trying to generate this compound resistant DENV mutants but am not successful.

Possible Causes & Solutions:

-

Insufficient Selection Pressure: The concentration of this compound used for selection may be too low to effectively select for resistant variants, or too high, leading to complete inhibition of viral replication.

-

Troubleshooting Step: Start the selection process with a concentration of this compound that is 1-3 times the EC50 value for the wild-type virus. Gradually increase the concentration in subsequent passages as resistance emerges.[4]

-

-

Low Viral Titer: A low initial viral titer may not provide sufficient genetic diversity for resistance mutations to arise.

-

Troubleshooting Step: Ensure you start the selection with a high-titer virus stock. Monitor the viral titer throughout the passaging process.

-

-

Number of Passages: The emergence of resistance may require multiple passages.

Data Presentation

Table 1: this compound EC50 Values Against Wild-Type and Mutant DENV-2

| NS4B Mutation(s) | EC50 Fold Change vs. Wild-Type |

| Wild-Type | 1.0 |

| A193V | >100 |

| T195A | >100 |

| W205L | >100 |

| T215A | >100 |

| A222V | >100 |

| A193V/A222V | >700 |

| Multiple (P15 population) | 240.8 - 766.5 |

Data synthesized from published studies.[4][11][12] Fold change can vary depending on the specific assay system.

Experimental Protocols

1. DENV Replicon Assay for Antiviral Potency Testing

This protocol describes a general method for determining the EC50 of this compound using a DENV replicon system that expresses a reporter gene (e.g., Luciferase).

Materials:

-

BHK-21 cells

-

DENV replicon RNA or DNA-based replicon plasmid

-

Transfection reagent

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout.

-

Replicon Transfection: Transfect the cells with the DENV replicon RNA or plasmid according to the manufacturer's instructions for the transfection reagent.[13][14] For stable replicon cell lines, this step is omitted.

-

Compound Treatment: 4-6 hours post-transfection (for transient assays) or after seeding stable replicon cells, add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Plot the luciferase signal against the log concentration of this compound. Use a non-linear regression analysis to calculate the EC50 value.

2. Generation of Resistant Mutants using Reverse Genetics

This protocol outlines the introduction of a specific mutation into the DENV genome to confirm its role in resistance.

Materials:

-

Site-directed mutagenesis kit

-

Primers containing the desired mutation

-

Competent E. coli

-

Plasmid purification kit

-

In vitro transcription kit

-

Cell line for virus production (e.g., C6/36 or Vero cells)

-

Electroporation cuvettes and electroporator

Methodology:

-

Site-Directed Mutagenesis: Introduce the desired mutation (e.g., T215A) into the NS4B coding region of the infectious DENV cDNA clone using a site-directed mutagenesis kit.

-

Plasmid Propagation and Verification: Transform the mutagenized plasmid into competent E. coli, select for positive clones, and purify the plasmid DNA. Verify the presence of the mutation by Sanger sequencing.

-

In Vitro Transcription: Linearize the plasmid downstream of the DENV genome and use an in vitro transcription kit to generate capped viral RNA transcripts.

-

RNA Transfection: Transfect the in vitro-transcribed RNA into susceptible cells (e.g., C6/36) via electroporation.[17][18]

-

Virus Rescue and Amplification: Culture the transfected cells and monitor for the development of cytopathic effects. Harvest the cell supernatant containing the recombinant virus. Amplify the virus stock by passaging it in fresh cells.

-

Phenotypic Characterization: Determine the EC50 of this compound against the generated mutant virus using a plaque reduction assay or other suitable antiviral assay to confirm the resistance phenotype.

Visualizations

Caption: Mechanism of this compound action on the DENV NS4B-NS3 interaction.

Caption: Workflow for in vitro selection of this compound resistant DENV.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic insights into dengue virus inhibition by a clinical trial compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and application of dengue virus reverse genetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Application of Dengue Virus Reverse Genetic Systems | Springer Nature Experiments [experiments.springernature.com]

- 17. Construction and characterisation of a complete reverse genetics system of dengue virus type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Technical Support Center: Overcoming NITD-688 Insolubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the pan-serotype dengue virus inhibitor, NITD-688, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers suggest that a concentration of up to 100 mg/mL (199.73 mM) can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1] It is also recommended to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental buffer or cell culture medium?

A2: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases, and the this compound may no longer be soluble, causing it to precipitate out of the solution. This is a common issue for compounds in the thieno[2,3-b]pyridine class.[2][3]

Q3: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?

A3: To avoid solvent-induced cytotoxicity in most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The specific tolerance will depend on the cell line being used, so it is advisable to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess any potential effects on cell viability and function.

Q4: Are there any alternative solvents to DMSO for this compound?

A4: While DMSO is the most commonly reported solvent for creating stock solutions of this compound, other organic solvents used for hydrophobic compounds, such as ethanol or acetone, might also be effective. However, their compatibility with downstream experimental conditions and their potential for cytotoxicity at working concentrations must be carefully evaluated. For in vivo studies, specific formulations are often developed to improve oral bioavailability, though the exact compositions are not always publicly available.[4][5]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Problem: this compound precipitates upon dilution of the DMSO stock into an aqueous buffer or medium.

Step 1: Optimize the Dilution Process

-

Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can help to momentarily keep the compound in solution before it has a chance to aggregate and precipitate.

-

Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent (if permissible for your experiment) before the final dilution into the fully aqueous medium.

Step 2: Modify the Aqueous Solution

-

Incorporate a Co-solvent: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent to your final aqueous solution can increase the solubility of this compound. Potential co-solvents include ethanol, polyethylene glycol (PEG), or glycerol. The final concentration of the co-solvent should be tested for compatibility with your assay.

-

Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions. Ensure the chosen surfactant and its concentration are not detrimental to your experimental system.

Step 3: Consider Advanced Formulation Strategies

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

-

Polymer Encapsulation: For some applications, encapsulating this compound into a biocompatible polymer matrix can be an effective strategy to create a stable aqueous formulation.[2][3]

Data Presentation

Table 1: Solubility of this compound

| Solvent/System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (199.73 mM) | Requires ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended.[1] |

| Aqueous Buffers/Media | Poor | Prone to precipitation upon dilution from DMSO stock. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 500.68 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.01 mg of this compound, add 1 mL of DMSO.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube in an ultrasonic bath for 10-15 minutes to aid in dispersion.

-

Transfer the tube to a water bath or heat block set to 60°C for 5-10 minutes. Periodically vortex the tube during heating until the solid is completely dissolved.[1]

-

Allow the solution to cool to room temperature.

-

Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

-

Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting Dengue virus replication.

Troubleshooting Workflow for this compound Precipitation

Caption: A logical workflow for resolving this compound precipitation issues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Enhancing Oral Bioavailability of Nitd-688 Analogs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Nitd-688 analogs. While the parent compound, this compound, has demonstrated favorable oral bioavailability in preclinical studies, analogs developed to optimize other properties may exhibit suboptimal absorption.[1][2][3][4][5] This guide offers insights into potential issues and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of small molecule drug candidates like this compound analogs can stem from several factors. These often fall into two main categories:

-

Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many antiviral compounds, particularly those with hydrophobic structures, face this challenge.

-

Low Intestinal Permeability: The compound may dissolve but cannot efficiently cross the intestinal wall to enter the bloodstream. This can be due to unfavorable physicochemical properties (e.g., high molecular weight, high polar surface area) or because the compound is a substrate for efflux transporters (like P-glycoprotein) that actively pump it back into the intestinal lumen.

-

First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.

Q2: How can I assess the solubility and permeability of my this compound analog?

A2: A tiered approach using in vitro assays is recommended:

-

Solubility: Start with a simple kinetic or thermodynamic solubility assay in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[6] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can provide an apparent permeability coefficient (Papp) and an efflux ratio to indicate if the compound is a substrate of efflux pumps.

Q3: What are the key pharmacokinetic parameters I should be measuring in vivo?

A3: In vivo pharmacokinetic studies, typically in rodents (rats or mice), are crucial to determine the oral bioavailability of your compound.[7][8][9] Key parameters to measure after oral (PO) and intravenous (IV) administration include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Troubleshooting Guide

This guide addresses common issues encountered when developing orally bioavailable this compound analogs.

| Problem | Potential Cause | Recommended Action |

| Low Cmax and AUC after oral dosing | Poor aqueous solubility. | * Formulation Strategies: Explore the use of solubility-enhancing excipients, such as co-solvents, surfactants, or cyclodextrins. Consider advanced formulations like amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle engineering. * Structural Modification: If formulation strategies are insufficient, consider medicinal chemistry approaches to introduce more polar functional groups, while maintaining antiviral activity. |